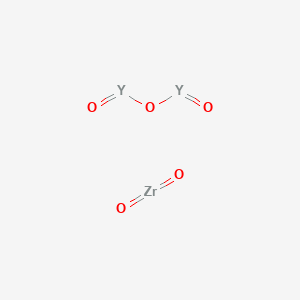
Azaspiracid 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azaspiracid 4 is a member of the azaspiracid family of marine toxins, which are produced by dinoflagellates of the genera Azadinium and Amphidoma . These toxins accumulate in shellfish and can cause azaspiracid shellfish poisoning in humans, characterized by gastrointestinal symptoms such as diarrhea, vomiting, and stomach cramps . This compound, along with other analogs, has been the subject of extensive research due to its potent biological activity and potential health risks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azaspiracid analogs, including azaspiracid 4, typically involves complex multi-step procedures. One approach involves the preparation of isotopically labeled azaspiracids using isotopic exchange methods under acidic conditions . This method allows for the incorporation of isotopic labels at specific positions within the molecule, which can be useful for analytical purposes .
Industrial Production Methods: Most research focuses on the isolation and purification of azaspiracids from natural sources, such as contaminated shellfish .
Análisis De Reacciones Químicas
Types of Reactions: Azaspiracid 4 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are often studied to understand the stability and reactivity of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized analogs, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a model compound for studying the reactivity and stability of marine toxins . In biology and medicine, azaspiracid 4 is used to investigate the mechanisms of toxin-induced cellular damage and to develop detection methods for shellfish contamination . Additionally, its unique structure and potent biological activity make it a valuable tool for studying ion channel activity and other cellular processes .
Mecanismo De Acción
The mechanism of action of azaspiracid 4 involves its interaction with ion channels and other cellular targets . While the exact molecular targets are not fully understood, evidence suggests that azaspiracids can affect ion channel activity, leading to disruptions in cellular homeostasis . This can result in various toxic effects, including gastrointestinal symptoms and potential long-term health impacts .
Comparación Con Compuestos Similares
Azaspiracid 4 is one of several analogs in the azaspiracid family, which includes azaspiracid 1, azaspiracid 2, azaspiracid 3, and others . These compounds share a similar core structure but differ in the presence and position of functional groups . Compared to other azaspiracids, this compound has unique structural features that may influence its biological activity and toxicity . Understanding these differences is crucial for assessing the risks associated with shellfish contamination and for developing effective detection methods .
Propiedades
InChI |
InChI=1S/C46H69NO13/c1-25-17-35-40-37(23-44(58-40)29(5)16-26(2)24-47-44)56-43(21-25,55-35)22-28(4)39-27(3)11-13-45(52,59-39)41(51)36-20-34-33(53-36)18-30(6)46(57-34)15-14-42(60-46)12-7-8-32(54-42)10-9-31(48)19-38(49)50/h7,9-10,12,25-27,29-37,39-41,47-48,51-52H,4,8,11,13-24H2,1-3,5-6H3,(H,49,50)/b10-9+/t25-,26+,27+,29-,30+,31+,32+,33+,34+,35+,36-,37+,39+,40+,41+,42+,43-,44-,45-,46-/m1/s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUSRBSEMRJGT-JOAUMJRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(=C)CC23CC(CC(O2)C4C(O3)CC5(O4)C(CC(CN5)C)C)C)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CC(CC(=O)O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](O[C@@H]1C(=C)C[C@]23C[C@@H](C[C@H](O2)[C@H]4[C@@H](O3)C[C@@]5(O4)[C@@H](C[C@@H](CN5)C)C)C)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/[C@@H](CC(=O)O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880024 |
Source


|
| Record name | Azaspiracid 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344422-49-7 |
Source


|
| Record name | Azaspiracid 4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)







![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)


